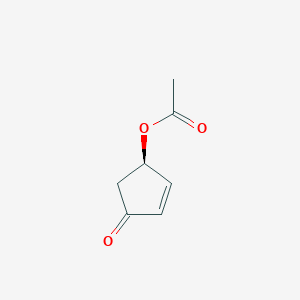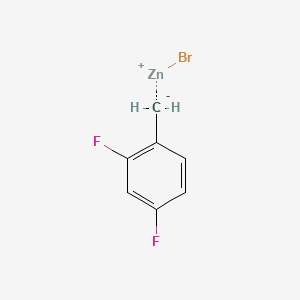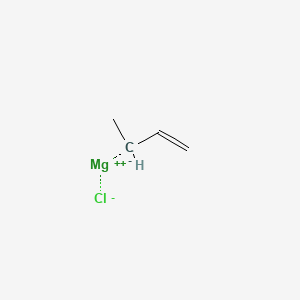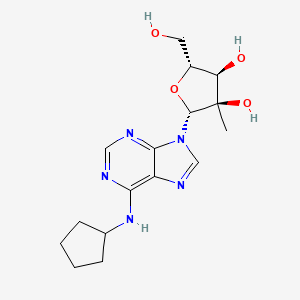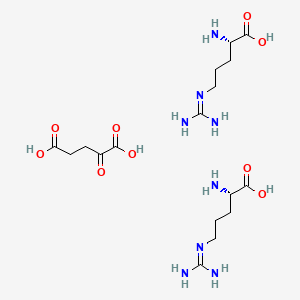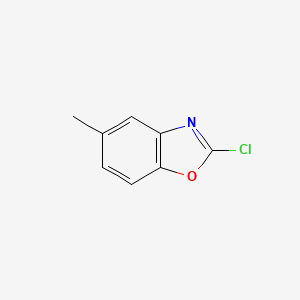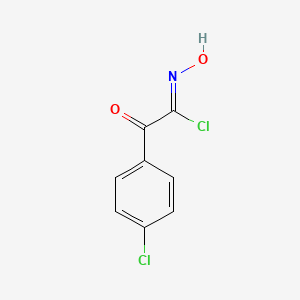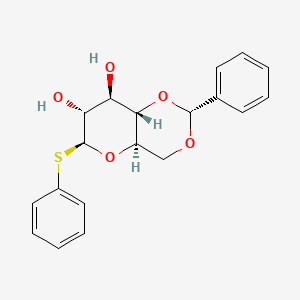
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Descripción general
Descripción
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol, also known as BZNE, is an organobromine compound that has been studied in recent years for its potential applications in the field of science. BZNE is a colorless liquid with a boiling point of 95.5 °C and a melting point of −40 °C. It has been used in a variety of scientific experiments, such as in the synthesis of a range of organic compounds, in the development of new drugs and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate in Pharmaceutical Production
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol plays a significant role in pharmaceutical synthesis, particularly as a key intermediate in the production of (R,R)-formoterol, a β2-adrenoceptor agonist. Ji Ya-fei (2010) outlines a synthesis method involving O-benzylation, bromination, and reduction, achieving a 25% overall yield for this compound (Ji Ya-fei, 2010). Similarly, Zhang Baohua and Shi Lanxiang (2013) describe an alternative preparation process, highlighting an enantioselective reduction method that yields both high yield (95%) and high enantiomeric excess (95.4%) (Zhang Baohua & Shi Lanxiang, 2013).
Chemical Structure and Properties
K. C. Mohan et al. (1994) provide insights into the molecular structure of a related compound, 4-benzyloxy-3-nitrophenacyl bromide, which shares structural features with (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol. Their study examines the dihedral angles and steric hindrance within the molecule, contributing to an understanding of its chemical behavior (K. C. Mohan et al., 1994).
Catalytic and Chemical Reactions
H. S. Wilkinson et al. (2000) explore the use of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol in catalytic reactions, particularly focusing on its chemoselective hydrogenation in the context of synthesizing (R,R)-formoterol tartrate. They highlight the importance of managing different functional groups and stereogenic centers during the reaction (H. S. Wilkinson et al., 2000).
Copolymerization Applications
In the field of materials science, this compound's derivatives find application in copolymerization processes. Faisal M. Zeidan et al. (2021) discuss the synthesis and copolymerization of trisubstituted ethylenes, which include benzyloxy-substituted compounds. Their work sheds light on the potential of these compounds in creating novel polymeric materials (Faisal M. Zeidan et al., 2021).
Enantioselective Catalysis
Kazutsugu Matsumoto and S. Asakura (2014) present a study on the asymmetric nitroaldol reaction using human serum albumin (HSA), which involves derivatives of nitrophenyl ethanol. Their findings are relevant for understanding enantioselective catalysis processes involving nitrophenyl compounds (Kazutsugu Matsumoto & S. Asakura, 2014).
Propiedades
IUPAC Name |
(1R)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJOFIQLBIIM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447018 | |
| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol | |
CAS RN |
188690-82-6 | |
| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol in pharmaceutical synthesis?
A1: (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol serves as a crucial intermediate in the synthesis of (R,R)-formoterol [, ]. (R,R)-formoterol is a highly potent and selective β₂-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Therefore, the development of efficient and enantioselective synthesis routes for this intermediate is crucial for the production of this important drug.
Q2: How does the choice of reductant impact the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol?
A2: The research highlights the use of two different reductants: NaBH4/ Me3SiCl and BH3 complex with polymer-bonded (R)-diphenylpyrrolidinemethanol []. Using NaBH4/ Me3SiCl offers advantages in terms of reduced toxicity and improved safety compared to traditional reducing agents []. This is particularly important for large-scale production and environmental considerations.
Q3: What are the advantages of enzymatic resolution in the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol?
A3: Enzymatic resolution, as described in one of the papers [], offers a way to obtain (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol enantioselectively. This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer behind. This approach can be advantageous due to its high selectivity and mild reaction conditions, making it a valuable tool in chiral synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

